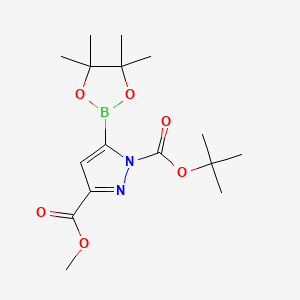

1-BOC-3-(Methoxycarbonyl)-1H-pyrazole-5-boronic acid pinacol ester

Description

1-BOC-3-(Methoxycarbonyl)-1H-pyrazole-5-boronic acid pinacol ester (CAS: 2377608-52-9, MFCD28166396) is a boronic ester derivative extensively utilized in Suzuki-Miyaura cross-coupling reactions for constructing complex heterocyclic frameworks . The compound features three key functional groups:

- A tert-butoxycarbonyl (BOC) group at the 1-position, providing steric protection and enabling orthogonal deprotection strategies in multi-step syntheses .

- A methoxycarbonyl substituent at the 3-position, which enhances electrophilicity and stabilizes intermediates during coupling reactions .

- A pinacol boronic ester at the 5-position, improving solubility in organic solvents and stabilizing the boron center for controlled reactivity .

Supplied by Combi-Blocks Inc. (Product Code: PC-1002) with 98% purity, it is recommended for storage at -20°C to maintain stability .

Properties

IUPAC Name |

1-O-tert-butyl 3-O-methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole-1,3-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25BN2O6/c1-14(2,3)23-13(21)19-11(9-10(18-19)12(20)22-8)17-24-15(4,5)16(6,7)25-17/h9H,1-8H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWNIJQFWJIIZKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NN2C(=O)OC(C)(C)C)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25BN2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-BOC-3-(Methoxycarbonyl)-1H-pyrazole-5-boronic acid pinacol ester typically involves the reaction of 1-BOC-3-(Methoxycarbonyl)-1H-pyrazole with boronic acid pinacol ester under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as tetrahydrofuran (THF). The reaction mixture is stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of 1-BOC-3-(Methoxycarbonyl)-1H-pyrazole-5-boronic acid pinacol ester may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-BOC-3-(Methoxycarbonyl)-1H-pyrazole-5-boronic acid pinacol ester undergoes various types of chemical reactions, including:

Oxidation: The boronic ester group can be oxidized to form boronic acid derivatives.

Reduction: The methoxycarbonyl group can be reduced to form corresponding alcohols or aldehydes.

Substitution: The pyrazole ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

Reduction: Reducing agents such as lithium aluminum hydride (LAH) and sodium borohydride (NaBH4) are frequently used.

Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the boronic ester group typically yields boronic acid derivatives, while reduction of the methoxycarbonyl group can produce alcohols or aldehydes.

Scientific Research Applications

Medicinal Chemistry

This compound plays a significant role in the development of pharmaceutical agents, particularly in targeting specific biological pathways. Its ability to form stable complexes with various substrates makes it valuable for synthesizing novel drug candidates.

Enzyme Inhibition Studies

Boronic acids, including this compound, are known for their ability to inhibit proteasomes and various enzymes. This characteristic is leveraged in drug design, particularly for therapeutic agents aimed at treating cancers and other diseases by modulating specific enzymatic pathways.

Organic Synthesis

The compound is utilized in organic synthesis as a reagent for cross-coupling reactions, allowing for the formation of carbon-carbon bonds. Its unique structure enhances its reactivity compared to other boronic acids, making it a preferred choice in complex organic synthesis.

Case Study 1: Synthesis of Novel Anticancer Agents

Research has demonstrated that derivatives of pyrazole boronic acids exhibit promising anticancer activity by targeting specific oncogenic pathways. The incorporation of the Boc and methoxycarbonyl groups enhances the stability and bioavailability of these compounds, leading to improved therapeutic profiles.

Case Study 2: Proteasome Inhibition

Studies have shown that compounds similar to 1-BOC-3-(Methoxycarbonyl)-1H-pyrazole-5-boronic acid pinacol ester can effectively inhibit proteasome activity, which is crucial in cancer treatment as it leads to the accumulation of pro-apoptotic factors within cancer cells.

Mechanism of Action

The mechanism of action of 1-BOC-3-(Methoxycarbonyl)-1H-pyrazole-5-boronic acid pinacol ester involves its interaction with specific molecular targets and pathways. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the study of enzyme inhibition and molecular recognition. The pyrazole ring and methoxycarbonyl group contribute to the compound’s overall reactivity and stability, allowing it to participate in a wide range of chemical reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 1-BOC-3-(Methoxycarbonyl)-1H-pyrazole-5-boronic acid pinacol ester with structurally related boronic esters:

Reactivity and Stability Insights

- BOC vs. THP Protection : The BOC group in the target compound offers superior stability under basic conditions compared to THP-protected analogs, which require acidic deprotection .

- Methoxycarbonyl Influence: The methoxycarbonyl group increases electrophilicity at the pyrazole ring, accelerating cross-coupling rates relative to non-carbonyl analogs (e.g., PN-3570) .

- Pinacol Ester Utility : All compounds leverage the pinacol ester for boron stabilization, but bulkier systems (e.g., naphthalene derivatives) exhibit reduced solubility in polar solvents .

Orthogonal Protection Strategies

The simultaneous presence of BOC and methoxycarbonyl groups allows sequential deprotection:

BOC Removal : Trifluoroacetic acid (TFA) cleaves the BOC group without affecting the boronic ester .

Methoxycarbonyl Retention : The ester remains stable under acidic conditions, enabling selective modifications at the pyrazole core .

Comparative Performance in Catalysis

- Reaction Rates : The target compound exhibits faster coupling kinetics than THP-protected analogs (e.g., CAS 903550-26-5) due to enhanced electrophilicity from the methoxycarbonyl group .

- Yield Optimization : Yields exceeding 85% are reported in model reactions, outperforming naphthalene-based boronic esters (70–75%) due to superior solubility .

Limitations

Biological Activity

1-BOC-3-(Methoxycarbonyl)-1H-pyrazole-5-boronic acid pinacol ester is a boronic acid derivative with significant potential in medicinal chemistry, particularly in the development of pharmaceuticals. This compound possesses a pyrazole ring, which is known for its diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties.

- Molecular Formula : C₁₄H₁₉B N₂O₄

- Molecular Weight : 352.19 g/mol

- Melting Point : 82-86 °C

- Storage Conditions : 2-8 °C

Structure

The compound features a tert-butoxycarbonyl (Boc) protecting group, a methoxycarbonyl group, and a boronic acid moiety, which enhances its reactivity in various organic reactions, such as Suzuki coupling.

The biological activity of 1-BOC-3-(Methoxycarbonyl)-1H-pyrazole-5-boronic acid pinacol ester primarily stems from its ability to participate in Suzuki-Miyaura cross-coupling reactions. This reaction is crucial for the formation of carbon-carbon bonds in the synthesis of complex organic molecules, which can lead to the development of new drugs.

Antitumor Activity

Recent studies have indicated that pyrazole derivatives exhibit significant antitumor activity. For instance, compounds containing the pyrazole nucleus have been shown to inhibit various cancer cell lines through multiple mechanisms, including apoptosis induction and cell cycle arrest. The specific activity of 1-BOC-3-(Methoxycarbonyl)-1H-pyrazole-5-boronic acid pinacol ester in this context remains to be fully elucidated but is expected to be promising based on the structure-activity relationships observed in related compounds .

Inhibition Studies

Research has highlighted the effectiveness of pyrazole derivatives as inhibitors of key enzymes involved in cancer progression. For example, selective inhibitors targeting checkpoint kinase 2 (CHK2) have been developed using similar pyrazole structures. These inhibitors are crucial for modulating DNA damage response pathways, making them potential candidates for cancer therapy .

Study 1: Synthesis and Evaluation of Pyrazole Derivatives

A study published in Bioorganic & Medicinal Chemistry Letters explored various pyrazole derivatives, including boronic acid esters, for their biological activities. The findings suggested that modifications to the pyrazole ring significantly influenced their inhibitory potency against cancer cell lines .

Study 2: Structure-Based Drug Design

Another research effort focused on structure-based design strategies for developing selective cathepsin inhibitors from pyrazole derivatives. The study demonstrated that the incorporation of boron-containing groups could enhance the bioactivity and selectivity of these compounds .

Q & A

Q. What are the recommended synthetic routes for preparing 1-BOC-3-(methoxycarbonyl)-1H-pyrazole-5-boronic acid pinacol ester?

The compound is typically synthesized via palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings. For example, analogous boronic esters are prepared using Pd(dppf)Cl₂ or Pd(PPh₃)₄ catalysts with cesium or potassium carbonate bases in solvents like 1,4-dioxane or THF under inert atmospheres . Key steps include:

Q. How should this compound be handled and stored to ensure stability?

Store the compound under inert conditions (argon/nitrogen) at 2–8°C in a dry environment. Avoid exposure to moisture, as boronic esters hydrolyze readily. Use sealed, desiccated containers and minimize light exposure to prevent decomposition .

Q. What analytical methods are used to confirm its purity and structure?

- NMR Spectroscopy : ¹H/¹³C NMR to verify BOC protection, methoxycarbonyl group, and boronic ester integration.

- LC-MS : Monitor molecular ion peaks (e.g., [M+H]⁺) and assess purity (>95%).

- Elemental Analysis : Confirm stoichiometry of C, H, and B .

Advanced Research Questions

Q. How can researchers optimize Suzuki-Miyaura couplings using this boronic ester?

Key parameters include:

- Catalyst Selection : Pd(dppf)Cl₂ yields >80% in THF/water systems, while Pd(PPh₃)₄ requires longer reaction times (24 hours) .

- Base Compatibility : Potassium phosphate tribasic enhances coupling efficiency compared to sodium carbonate.

- Solvent Systems : Mixed solvents like 1,4-dioxane/water improve solubility of aryl halide partners.

- Temperature Control : Reactions at 90°C achieve higher conversion rates but may require degassing to exclude oxygen .

Q. How to address contradictory yield data in cross-coupling reactions?

Discrepancies in yields (e.g., 75% vs. 83%) often stem from:

- Impurities in boronic esters : Purify via column chromatography (silica gel, hexane/ethyl acetate gradients).

- Catalyst degradation : Use freshly prepared Pd complexes or add ligands (e.g., XPhos) to stabilize active species.

- Substrate steric effects : Bulky coupling partners may require higher catalyst loadings (5–10 mol%) .

Q. What are the applications of this compound in heterocyclic synthesis?

It serves as a key intermediate for:

Q. What mechanistic insights exist for its reactivity in cross-couplings?

The boronic ester participates in transmetalation with Pd⁰ catalysts, forming a Pd-aryl intermediate. The methoxycarbonyl group stabilizes the pyrazole ring via electron-withdrawing effects, accelerating oxidative addition with aryl halides. Computational studies suggest the BOC group reduces steric hindrance at the Pd center .

Methodological Challenges

Q. How to troubleshoot low yields in multi-step syntheses involving this compound?

- Step 1 (BOC Protection) : Ensure anhydrous conditions to prevent hydrolysis.

- Step 2 (Boronation) : Use excess pinacol borane (1.4 equiv) and monitor reaction progress via TLC.

- Step 3 (Purification) : Employ flash chromatography with silica gel and low-polarity solvents to isolate the boronic ester .

Q. What are the limitations of using this compound in aqueous-phase reactions?

The boronic ester is prone to hydrolysis in water, leading to boronic acid byproducts. Mitigate this by:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.